Guajadial F Guajadial F
Brand Name: Vulcanchem
CAS No.:
VCID: VC3228799
InChI: InChI=1S/C30H34O5/c1-16(2)19-11-10-17(3)20-12-24-25(18-8-6-5-7-9-18)26-28(34)22(14-31)27(33)23(15-32)29(26)35-30(24,4)13-21(19)20/h5-9,13-17,19-20,24-25,33-34H,10-12H2,1-4H3/t17-,19+,20-,24-,25+,30-/m1/s1
SMILES: Array
Molecular Formula: C30H34O5
Molecular Weight: 474.6 g/mol

Guajadial F

CAS No.:

Cat. No.: VC3228799

Molecular Formula: C30H34O5

Molecular Weight: 474.6 g/mol

* For research use only. Not for human or veterinary use.

Guajadial F -

Specification

Molecular Formula C30H34O5
Molecular Weight 474.6 g/mol
IUPAC Name (5aS,7S,10R,10aR,11aR,12R)-1,3-dihydroxy-5a,10-dimethyl-12-phenyl-7-propan-2-yl-7,8,9,10,10a,11,11a,12-octahydrobenzo[b]xanthene-2,4-dicarbaldehyde
Standard InChI InChI=1S/C30H34O5/c1-16(2)19-11-10-17(3)20-12-24-25(18-8-6-5-7-9-18)26-28(34)22(14-31)27(33)23(15-32)29(26)35-30(24,4)13-21(19)20/h5-9,13-17,19-20,24-25,33-34H,10-12H2,1-4H3/t17-,19+,20-,24-,25+,30-/m1/s1
Standard InChI Key DOFRMKNDUPWODG-BTAFNHGTSA-N
Isomeric SMILES C[C@@H]1CC[C@H](C2=C[C@@]3([C@H](C[C@H]12)[C@@H](C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C(C)C
Canonical SMILES CC1CCC(C2=CC3(C(CC12)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C(C)C

Introduction

Chemical Structure and Properties

Guajadial F possesses a complex and unique molecular structure that contributes to its interesting biological properties. Understanding its chemical characteristics provides insight into its potential mechanisms of action and therapeutic applications.

Physical and Chemical Properties

Guajadial F is an amorphous powder with distinct physicochemical properties. The compound exhibits specific optical activity, with a measured optical rotation of [α]D24 +191.3 (c 0.21, CHCl3), indicating its chiral nature . Its molecular formula has been established as C30H34O5 based on high-resolution electron ionization mass spectrometry (HREIMS) data, which showed a molecular ion peak at m/z 474.2410 (calculated 474.2406) .

Table 1: Physical and Chemical Properties of Guajadial F

PropertyValue
Physical appearanceAmorphous powder
Optical rotation[α]D24 +191.3 (c 0.21, CHCl3)
Molecular formulaC30H34O5
Molecular weight474.2410 g/mol
UV absorption (MeOH) λmax278, 342 nm
SolubilitySoluble in chloroform and other organic solvents

Spectroscopic Characteristics

The structural elucidation of Guajadial F was accomplished through extensive spectroscopic analysis, including ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) techniques. These analyses revealed the distinctive structural features of the compound.

The UV spectrum of Guajadial F in methanol shows maximum absorption (λmax) at 278 and 342 nm, which is characteristic of its conjugated chromophore system . The IR spectrum displays absorption bands at various wavenumbers, indicating the presence of specific functional groups:

Table 2: Infrared Spectroscopic Data for Guajadial F

Wavenumber (cm-1)Functional Group Assignment
3424O-H stretching
2957, 2930, 2869C-H stretching (alkyl groups)
1635C=O stretching
1439, 1382C-H bending
1301, 1266, 1238C-O stretching
1187, 1154, 1134, 1090Various C-O and C-C stretching modes
846, 775Aromatic C-H out-of-plane bending

Mass spectrometry analysis of Guajadial F revealed a molecular ion peak [M]+ at m/z 474 (25% relative intensity) and significant fragment ions at m/z 431 (11%), 272 (100%), 244 (50%), 204 (54%), 161 (85%), 119 (81%), 105 (68%), 91 (49%), 81 (28%), 69 (14%), and 55 (10%) . This fragmentation pattern provides valuable information about the structural components of the molecule.

Isolation and Characterization

The discovery and isolation of Guajadial F and related compounds from Psidium guajava represent significant achievements in natural product chemistry, requiring sophisticated separation techniques and structural analysis methods.

Extraction and Isolation Methodology

The isolation of Guajadial F involves a systematic approach starting with the collection and processing of fresh guava leaves. The general procedure involves drying and grinding the leaves, followed by sequential extraction with appropriate solvents, typically beginning with less polar solvents like hexane or dichloromethane, followed by more polar solvents .

The crude extract is then subjected to various chromatographic techniques to isolate individual compounds. This process generally involves:

  • Initial fractionation using column chromatography

  • Further purification using techniques such as thin-layer chromatography (TLC)

  • Final purification steps may involve high-performance liquid chromatography (HPLC)

In specific studies, the dichloromethane extract of guava leaves was fractionated, resulting in the isolation of Guajadial F along with other related compounds . The identification and purity of the isolated compound were confirmed through TLC profiling and subsequent spectroscopic analysis.

Structural Elucidation

The complete structural elucidation of Guajadial F required a combination of advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, played a crucial role in determining the carbon skeleton and connectivity patterns within the molecule . Two-dimensional NMR techniques such as COSY, HSQC, HMBC, and ROESY provided information about correlations between different nuclei, enabling the establishment of the complete structure and relative configuration of Guajadial F.

The absolute configuration of Guajadial F was established through comparison of experimental and calculated electronic circular dichroism (ECD) spectra, which provide information about the three-dimensional arrangement of atoms in chiral molecules .

Biological ActivityObservationReference
Anti-proliferative effectActive against human breast cancer cell lines (MCF-7, MCF-7 BUS)
Anti-estrogenic activityInhibition of estradiol-induced uterine proliferation
PDE4 inhibitionIC50 values in the range of 1.34–7.26 μM
Tamoxifen-like mechanismPotential selective estrogen receptor modulation

Biosynthetic Considerations

Structural Relationship to Other Guajadials

Guajadial F shares structural similarities with other guajadials (C, D, and E), but each possesses unique features that distinguish them from one another. These structural differences may influence their respective biological activities and potential therapeutic applications. Comparative analysis of these related compounds provides valuable insights into structure-activity relationships and may guide future drug development efforts.

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